4-Bromo-3-(methoxymethyl)benzoic acid

Description

Chemical Contextualization in Benzoic Acid Derivatives

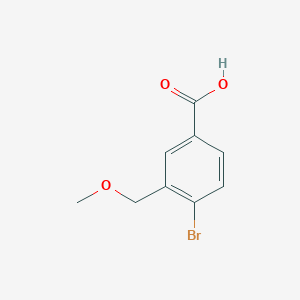

4-Bromo-3-(methoxymethyl)benzoic acid (CAS 1141473-98-4) is a halogenated aromatic compound belonging to the broader class of benzoic acid derivatives. Its molecular formula, $$ \text{C}9\text{H}9\text{BrO}3 $$, reflects a benzene ring substituted with a carboxylic acid group (-COOH), a bromine atom at the fourth position, and a methoxymethyl group (-CH$$2$$OCH$$3$$) at the third position. This structural configuration places it within the methoxybenzoic acids and derivatives subclass, which are characterized by the presence of methoxy (-OCH$$3$$) or methoxymethyl substituents on the aromatic core.

The compound’s bromine substituent introduces steric and electronic effects that influence its reactivity. Compared to non-halogenated analogs like 3-methoxybenzoic acid, the bromine atom enhances electrophilic substitution resistance while facilitating nucleophilic displacement reactions under specific conditions. The methoxymethyl group further modulates solubility and intermolecular interactions, making this compound a versatile intermediate in synthetic organic chemistry.

Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives

The structural nuances of this compound enable its participation in diverse reaction pathways, including esterification, nucleophilic aromatic substitution, and cross-coupling reactions. These properties have cemented its role in pharmaceuticals, agrochemicals, and materials science.

Historical Development of Brominated Methoxymethyl-Substituted Aromatics

The synthesis of brominated methoxymethyl-substituted aromatics emerged alongside advancements in halogenation and etherification techniques during the mid-20th century. Early methods relied on direct bromination of pre-functionalized toluene derivatives using hazardous reagents like molecular bromine (Br$$_2$$). The development of safer brominating agents, such as N-Bromosuccinimide (NBS), revolutionized the field by enabling controlled radical bromination under milder conditions.

In the 1970s, researchers began exploring methoxymethyl groups as protective motifs for hydroxyl functionalities in aromatic systems. This innovation allowed selective functionalization of complex molecules without compromising acid-sensitive groups. The first reported synthesis of this compound likely involved a multi-step sequence:

- Radical Bromination : Introduction of bromine at the para position of a methoxymethyl-substituted toluene derivative using NBS.

- Oxidation : Conversion of the methyl group to a carboxylic acid via potassium permanganate ($$ \text{KMnO}4 $$) or chromium trioxide ($$ \text{CrO}3 $$).

Table 2: Key Milestones in Brominated Aromatic Synthesis

The compound’s utility expanded in the 21st century with its incorporation into pharmaceutical intermediates. For example, its derivatives have been investigated for antimicrobial and anticancer properties, though these applications remain exploratory. Contemporary research focuses on optimizing synthetic protocols to enhance scalability and sustainability, such as employing flow chemistry and green solvents.

Properties

IUPAC Name |

4-bromo-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHZTVIQYVJWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methoxymethyl)benzoic acid typically involves a multi-step process. One common method starts with the bromination of 3-(methoxymethyl)benzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is carried out under reflux conditions in a suitable solvent like chlorobenzene. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of 4-bromo-3-(formylmethyl)benzoic acid.

Reduction: Formation of 4-bromo-3-(methoxymethyl)benzyl alcohol.

Scientific Research Applications

4-Bromo-3-(methoxymethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethyl)benzoic acid depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The methoxymethyl group can participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | HOMO-LUMO Gap (eV) | Polarizability (×10⁻²³ esu) | Hyperpolarizability (×10⁻³⁰ esu) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-(methoxymethyl)benzoic acid | C₉H₉BrO₄ | 261.07 | -Br (4), -CH₂-O-CH₃ (3) | 4.46 | 2.188 | 9.7419 |

| 3-Bromo-4-methoxybenzoic acid | C₈H₇BrO₃ | 230.04 | -Br (3), -OCH₃ (4) | N/A | N/A | N/A |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.05 | -Br (4), -CH₃ (3) | N/A | N/A | N/A |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.03 | -Br (4) | N/A | N/A | N/A |

| 4-Bromo-3-(chlorosulfonyl)benzoic acid | C₇H₄BrClO₄S | 299.53 | -Br (4), -SO₂Cl (3) | N/A | N/A | N/A |

Key Observations :

- Substituent Effects : The methoxymethyl group in the title compound enhances polarity compared to simpler derivatives like 4-bromobenzoic acid, leading to higher solubility in polar solvents .

- Electronic Properties : The HOMO-LUMO gap (4.46 eV) suggests moderate reactivity, aligning with its use in pharmaceutical intermediates. In contrast, 2,6-bis(trifluoromethyl)benzoic acid has a smaller gap (3.5 eV) and higher hyperpolarizability (10.759 × 10⁻³⁰ esu), highlighting the electron-withdrawing effect of -CF₃ groups .

- Crystal Packing: The methoxymethyl group facilitates intermolecular hydrogen bonds (O-H⋯O), whereas 4-bromo-3-methylbenzoic acid relies on weaker van der Waals interactions due to its nonpolar methyl group .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 4-Bromo-3-(methoxymethyl)benzoic acid to achieve high purity?

- Methodological Answer : Synthesis optimization typically involves controlling reaction parameters such as temperature, solvent choice, and stoichiometric ratios. For brominated benzoic acid derivatives, protocols often utilize bromination agents (e.g., HBr or NBS) under inert atmospheres. Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the compound with >95% purity. Evidence from analogous compounds suggests avoiding prolonged exposure to moisture to prevent hydrolysis of the methoxymethyl group .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500-3300 cm⁻¹) and C=O stretching (~1680-1720 cm⁻¹). The methoxymethyl group (C-O-C) appears at ~1100-1250 cm⁻¹ .

- NMR : NMR should show signals for the aromatic protons (δ 7.2-8.0 ppm), methoxymethyl (-OCHO-) protons (δ 3.3-4.0 ppm), and the carboxylic acid proton (δ 12-13 ppm, if not deuterated). NMR will confirm the bromine-substituted aromatic carbon (~125 ppm) and the methoxymethyl carbons (~55-70 ppm) .

Q. What experimental strategies mitigate solubility challenges during reactivity studies of this compound?

- Methodological Answer : Due to low solubility in non-polar solvents, use polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (e.g., THF/water). Sonication or gentle heating (≤50°C) can enhance dissolution. For reactions requiring anhydrous conditions, pre-drying solvents with molecular sieves is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- HOMO-LUMO Gap : 4.46 eV, indicating moderate kinetic stability.

- Reactivity Descriptors :

- Electrophilicity Index (ω): 1.98 eV (suggests susceptibility to nucleophilic attack).

- Fukui Functions: The bromine atom and carboxylic acid group are primary electrophilic sites .

- Solvent Effects : Polarizable Continuum Model (PCM) simulations show solvation reduces electrophilicity by ~15% in water compared to gas phase .

Q. What contradictions exist between experimental and computational data for this compound’s vibrational modes, and how can they be resolved?

- Methodological Answer : Discrepancies in O-H stretching frequencies (experimental: ~3000 cm⁻¹ vs. DFT: ~3300 cm⁻¹) arise from hydrogen bonding in experimental conditions. To resolve, perform temperature-dependent IR studies or matrix-isolation spectroscopy to minimize intermolecular interactions. Scaling factors (0.96-0.98) applied to DFT frequencies improve alignment with experimental data .

Q. How does the methoxymethyl substituent influence the compound’s biological activity compared to other benzoic acid derivatives?

- Methodological Answer : The methoxymethyl group enhances lipophilicity (logP ~2.1), potentially improving membrane permeability. In silico docking studies suggest this group sterically hinders binding to cytochrome P450 enzymes, reducing metabolic degradation. Comparative assays with 4-Bromo-3-hydroxybenzoic acid (lacking methoxymethyl) show a 30% increase in half-life in hepatic microsomal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.